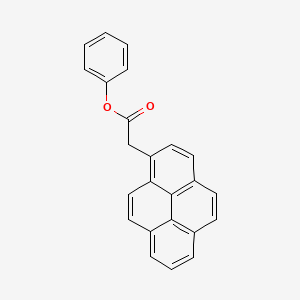
Phenyl (pyren-1-yl)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenyl (pyren-1-yl)acetate is an organic compound that features a phenyl group and a pyrene moiety linked by an acetate group. The pyrene nucleus is a compact polycyclic aromatic unit widely exploited for its electronic and photophysical properties, making it valuable in materials, supramolecular, and biological chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Phenyl (pyren-1-yl)acetate can be synthesized through various methods. One common approach involves the reaction of pyrene with phenylacetyl chloride in the presence of a base such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as column chromatography .
Chemical Reactions Analysis
Types of Reactions
Phenyl (pyren-1-yl)acetate undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl or pyrene rings, using reagents such as bromine or nitric acid.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Bromine, nitric acid
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Reduced pyrene derivatives
Substitution: Brominated or nitrated derivatives
Scientific Research Applications
Phenyl (pyren-1-yl)acetate has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of phenyl (pyren-1-yl)acetate involves its interaction with molecular targets through non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions can influence the behavior of biological molecules and materials, leading to various effects such as changes in electronic properties or biological activity .
Comparison with Similar Compounds
Similar Compounds
- Phenyl (pyren-1-yl)methanol
- Phenyl (pyren-1-yl)ketone
- Phenyl (pyren-1-yl)amine
Uniqueness
Phenyl (pyren-1-yl)acetate is unique due to its specific combination of a phenyl group and a pyrene moiety linked by an acetate group. This structure imparts distinct electronic and photophysical properties, making it valuable for specific applications in materials science and biological research .
Properties
CAS No. |
93265-40-8 |
|---|---|
Molecular Formula |
C24H16O2 |
Molecular Weight |
336.4 g/mol |
IUPAC Name |
phenyl 2-pyren-1-ylacetate |
InChI |
InChI=1S/C24H16O2/c25-22(26-20-7-2-1-3-8-20)15-19-12-11-18-10-9-16-5-4-6-17-13-14-21(19)24(18)23(16)17/h1-14H,15H2 |
InChI Key |
DITFHNUZNOHNIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OC(=O)CC2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















